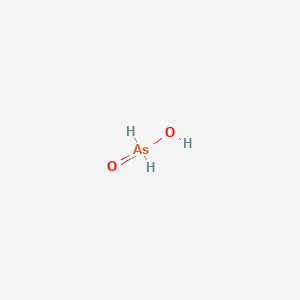![molecular formula C39H29N5O8-4 B1238261 2-[[6-[4-anthracen-9-yl-6-[6-[[bis(carboxylatomethyl)amino]methyl]pyridin-2-yl]pyridin-2-yl]pyridin-2-yl]methyl-(carboxylatomethyl)amino]acetate](/img/structure/B1238261.png)
2-[[6-[4-anthracen-9-yl-6-[6-[[bis(carboxylatomethyl)amino]methyl]pyridin-2-yl]pyridin-2-yl]pyridin-2-yl]methyl-(carboxylatomethyl)amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’‘,2’‘’-{[4’-(9-Anthryl)-2,2’:6’,2’‘-terpyridine-6,6’'-diyl]bis(methylenenitrilo)}tetraacetate is a complex organic compound that features a terpyridine core linked to an anthracene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’-{[4’-(9-Anthryl)-2,2’:6’,2’‘-terpyridine-6,6’'-diyl]bis(methylenenitrilo)}tetraacetate typically involves the following steps:
Formation of the Terpyridine Core: The terpyridine core can be synthesized through a Kröhnke reaction, which involves the condensation of pyridine-2-carbaldehyde with acetylpyridine in the presence of ammonium acetate.
Attachment of the Anthracene Moiety: The anthracene moiety is introduced via a Suzuki coupling reaction between 9-bromoanthracene and the terpyridine core.
Introduction of the Methylenenitrilo Groups: The methylenenitrilo groups are added through a Mannich reaction, involving formaldehyde and a secondary amine.
Formation of the Tetraacetate Groups: The final step involves the esterification of the methylenenitrilo groups with acetic anhydride to form the tetraacetate groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The anthracene moiety can undergo oxidation reactions, leading to the formation of anthraquinone derivatives.
Reduction: The terpyridine core can be reduced to form dihydroterpyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroterpyridine derivatives.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’,2’‘,2’‘’-{[4’-(9-Anthryl)-2,2’:6’,2’‘-terpyridine-6,6’'-diyl]bis(methylenenitrilo)}tetraacetate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique photophysical properties.
Medicine: Investigated for use in drug delivery systems and as a potential therapeutic agent.
Industry: Used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2,2’,2’‘,2’‘’-{[4’-(9-Anthryl)-2,2’:6’,2’‘-terpyridine-6,6’'-diyl]bis(methylenenitrilo)}tetraacetate is largely dependent on its interaction with metal ions and other molecular targets. The terpyridine core can coordinate with metal ions, forming stable complexes that exhibit unique electronic and photophysical properties. These interactions can influence various molecular pathways, making the compound useful in applications such as catalysis and sensing.
Comparison with Similar Compounds
Similar Compounds
2,2’6’,2’'-Terpyridine: A simpler terpyridine derivative without the anthracene moiety.
9-Anthryl-2,2’6’,2’'-terpyridine: A compound similar to the target compound but lacking the methylenenitrilo and tetraacetate groups.
2,2’,2’‘,2’‘’-{[4’-(9-Anthryl)-2,2’6’,2’‘-terpyridine-6,6’'-diyl]bis(methylenenitrilo)}tetraacetic acid: The acid form of the target compound.
Uniqueness
2,2’,2’‘,2’‘’-{[4’-(9-Anthryl)-2,2’:6’,2’‘-terpyridine-6,6’'-diyl]bis(methylenenitrilo)}tetraacetate is unique due to the combination of the terpyridine core, anthracene moiety, and methylenenitrilo tetraacetate groups. This unique structure imparts distinct photophysical properties and reactivity, making it valuable for a wide range of applications in scientific research and industry.
Properties
Molecular Formula |
C39H29N5O8-4 |
|---|---|
Molecular Weight |
695.7 g/mol |
IUPAC Name |
2-[[6-[4-anthracen-9-yl-6-[6-[[bis(carboxylatomethyl)amino]methyl]pyridin-2-yl]pyridin-2-yl]pyridin-2-yl]methyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C39H33N5O8/c45-35(46)20-43(21-36(47)48)18-27-9-5-13-31(40-27)33-16-26(39-29-11-3-1-7-24(29)15-25-8-2-4-12-30(25)39)17-34(42-33)32-14-6-10-28(41-32)19-44(22-37(49)50)23-38(51)52/h1-17H,18-23H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)/p-4 |
InChI Key |
OOFLZRMKTMLSMH-UHFFFAOYSA-J |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC(=NC(=C4)C5=CC=CC(=N5)CN(CC(=O)[O-])CC(=O)[O-])C6=CC=CC(=N6)CN(CC(=O)[O-])CC(=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC(=NC(=C4)C5=CC=CC(=N5)CN(CC(=O)[O-])CC(=O)[O-])C6=CC=CC(=N6)CN(CC(=O)[O-])CC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2Z)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonic acid](/img/structure/B1238179.png)
![2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B1238181.png)
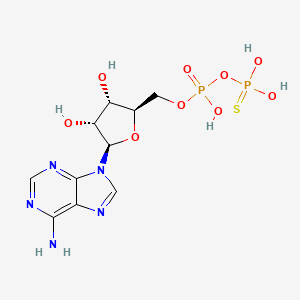
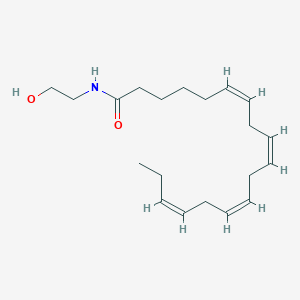
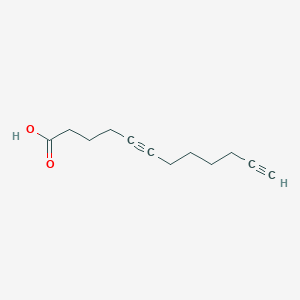
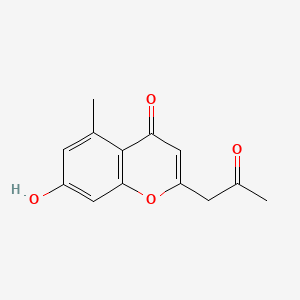
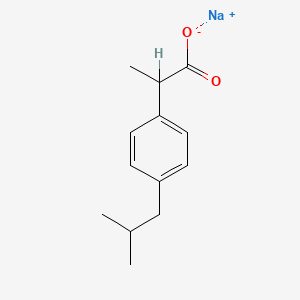
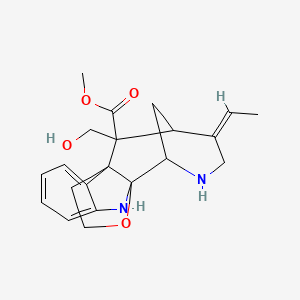
![[(1S,3S,5E,8E,13E,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1238194.png)
](/img/structure/B1238195.png)
